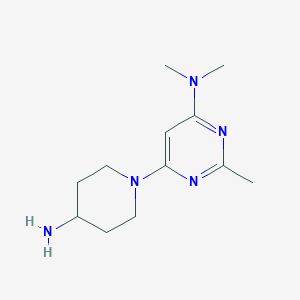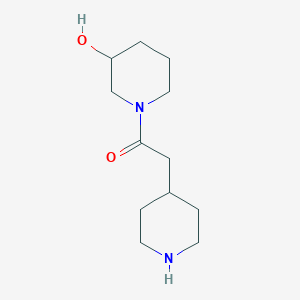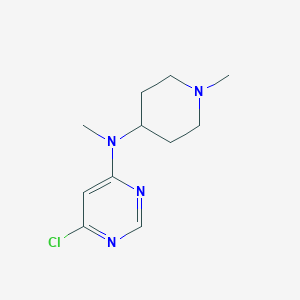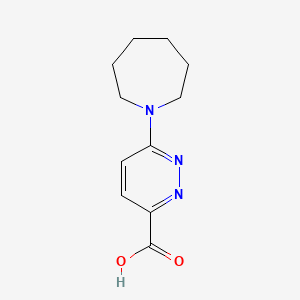
5-乙基-3-(噻吩-2-基)异恶唑-4-羧酸
描述
5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is a chemical compound that has been used as a reactant in the cell-free formation of RNA granules with low complexity sequence domain proteins .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .
Molecular Structure Analysis
The molecular formula of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is C10H9NO3S . The structure includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Chemical Reactions Analysis
As a reactant, 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid has been used in the cell-free formation of RNA granules with low complexity sequence domain proteins .
Physical And Chemical Properties Analysis
The molecular weight of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is 223.25 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .
科学研究应用
合成和衍生物形成
对结构与5-乙基-3-(噻吩-2-基)异恶唑-4-羧酸相似的化合物的研究集中在它们的合成和各种衍生物的形成上。这些研究通常旨在探索它们在包括药物化学和材料科学在内的各个领域的潜在应用。例如,异恶唑硫脲衍生物的合成及其随后转化为各种形式展示了化学多功能性和创造具有理想性质的物质的潜力 (Rajanarendar, Karunakar, & Ramu, 2006)。类似地,异恶唑乙酰硫脲化合物的产生强调了人们对改性异恶唑核心的持续兴趣,以获得潜在的除草剂活性 (Fu-b, 2014)。
结构和药理学探索
具有异恶唑环的化合物,特别是那些用噻吩基取代的化合物,一直是结构和药理学探索的主题。研究表明合成结合这些基序的复杂分子,旨在了解它们的结构特征并评估它们的潜在生物活性。例如,噻吩衍生物的工作有助于理解分子间力和官能团效应对其堆积结构的影响,这对于设计具有特定性质的材料至关重要 (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005)。这项研究扩展到药理学领域,合成和评估含噻吩化合物的抗菌和抗真菌活性,突出了此类结构在开发新的治疗剂中的潜力 (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017)。
材料科学和有机合成
材料科学领域也受益于对异恶唑和噻吩化合物的研究。这些结构的操纵可以创造出在各个行业具有潜在应用的新型材料。例如,开发通往异恶唑含S1P1受体激动剂的有效合成途径说明了有机合成和治疗开发的交叉点,展示了这些化合物在药物背景下的效用 (Hou, Zhu, Chen, Watterson, Pitts, Dyckman, Carter, Mathur, & Zhang, 2016)。
未来方向
The future directions for 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid could involve further exploration of its potential uses in the formation of RNA granules with low complexity sequence domain proteins . Additionally, more research could be conducted to explore its immunoregulatory properties .
作用机制
Isoxazoles
are a type of heterocyclic compound that consists of a five-membered ring with one oxygen atom and one nitrogen atom . Isoxazoles can be synthesized through various methods, one of the most common being the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide .
Thiophenes
are another type of heterocyclic compound, consisting of a five-membered ring with one sulfur atom . They can be synthesized through various methods, including the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester .
Both isoxazoles and thiophenes are known to have diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects . The specific activities depend on the substitution of various groups on the isoxazole or thiophene ring .
As for the environmental factors, it’s known that the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to sunlight could potentially affect the stability and efficacy of compounds containing an isoxazole ring.
生化分析
Biochemical Properties
5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where it acts as an inhibitor or activator, depending on the specific enzyme and reaction conditions . For example, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid can bind to specific proteins, altering their conformation and affecting their biological activity.
Molecular Mechanism
The molecular mechanism of action of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response, thereby reducing inflammation . Additionally, 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and loss of activity. Long-term studies have shown that 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound shows a dose-dependent response, with optimal therapeutic effects at specific dosage ranges.
Metabolic Pathways
5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing metabolic flux and metabolite levels . For example, it can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, leading to reduced inflammation .
Transport and Distribution
The transport and distribution of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . For instance, the compound can be transported across cell membranes by specific transporters, allowing it to reach intracellular targets and exert its biological effects.
Subcellular Localization
The subcellular localization of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper localization and function.
属性
IUPAC Name |
5-ethyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-6-8(10(12)13)9(11-14-6)7-4-3-5-15-7/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZLJYCHZPXFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)
![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)
![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)


![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)





![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)